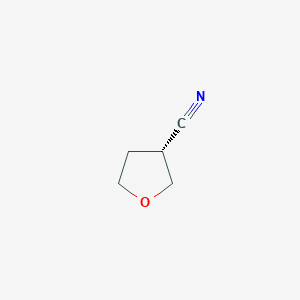

(R)-Tetrahydrofuran-3-carbonitrile

Description

BenchChem offers high-quality (R)-Tetrahydrofuran-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Tetrahydrofuran-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-oxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANDNNNKGULGJK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279176 | |

| Record name | 3-Furancarbonitrile, tetrahydro-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363378-15-7 | |

| Record name | 3-Furancarbonitrile, tetrahydro-, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furancarbonitrile, tetrahydro-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Tetrahydrofuran-3-carbonitrile: A Chiral Scaffold for Innovations in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality and Heterocyclic Scaffolds in Modern Drug Design

In the landscape of contemporary drug discovery, the pursuit of molecular precision is paramount. The efficacy and safety of a therapeutic agent are intrinsically linked to its three-dimensional architecture and its ability to engage with biological targets in a highly specific manner. It is in this context that chiral heterocyclic scaffolds, such as (R)-Tetrahydrofuran-3-carbonitrile, emerge as molecules of profound importance. This technical guide provides a comprehensive overview of (R)-Tetrahydrofuran-3-carbonitrile (CAS Number: 1363378-15-7), a versatile building block that has garnered significant attention for its role in the synthesis of enantiomerically pure pharmaceuticals.

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous natural products and approved drugs.[1] Its non-planar, flexible conformation allows it to present substituents in well-defined spatial orientations, facilitating optimal interactions with the often-complex topographies of protein binding sites. The introduction of a nitrile group at the 3-position further enhances its utility, offering a versatile chemical handle for a variety of transformations, most notably its reduction to a primary amine.[2] The "(R)" stereochemistry at this position is crucial, as biological systems are exquisitely sensitive to stereoisomerism, often leading to dramatic differences in pharmacological activity and toxicological profiles between enantiomers.

This guide will delve into the synthesis, properties, and applications of (R)-Tetrahydrofuran-3-carbonitrile, with a particular focus on its instrumental role in the development of innovative therapeutics. By understanding the nuances of this chiral building block, researchers can unlock new avenues for the design and synthesis of next-generation medicines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in research and development. The following table summarizes the key properties of (R)-Tetrahydrofuran-3-carbonitrile.

| Property | Value | Source(s) |

| CAS Number | 1363378-15-7 | |

| Molecular Formula | C₅H₇NO | [3] |

| Molecular Weight | 97.12 g/mol | [3] |

| Boiling Point | 207.4±33.0 °C (Predicted) | |

| Density | 1.04±0.1 g/cm³ (Predicted) | |

| Appearance | Colorless to light yellow liquid | [4] |

| Canonical SMILES | N#C[C@H]1CCOC1 | [3] |

| InChI Key | OANDNNNKGULGJK-RXMQYKEDSA-N | [3] |

| Topological Polar Surface Area | 33 Ų | [5] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Defined Atom Stereocenter Count | 1 | [3] |

Note: Some physical properties are predicted and should be used as an estimate. Experimental verification is recommended.

Enantioselective Synthesis: Crafting the Chiral Core

The synthesis of enantiomerically pure (R)-Tetrahydrofuran-3-carbonitrile is a critical step in its utilization as a chiral building block. While a variety of methods for the synthesis of substituted tetrahydrofurans exist, achieving high enantioselectivity at the C3 position is a key challenge. A common and effective strategy involves the preparation of a chiral precursor, (R)-3-hydroxytetrahydrofuran, followed by its conversion to the nitrile.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of (R)-Tetrahydrofuran-3-carbonitrile, starting from a readily available chiral precursor. This approach ensures the desired stereochemistry is established early in the synthetic sequence.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative, two-part protocol based on established chemical transformations for the synthesis of chiral tetrahydrofuran derivatives. Causality behind experimental choices: The choice of L-malic acid as a starting material provides a cost-effective and readily available source of chirality. The subsequent reduction and cyclization steps are well-established methods for forming the tetrahydrofuran ring. The conversion of the hydroxyl group to a good leaving group (e.g., mesylate or tosylate) is necessary to facilitate nucleophilic substitution with a cyanide source.

Part 1: Synthesis of (R)-3-Hydroxytetrahydrofuran

This part of the synthesis is adapted from methodologies for producing chiral 3-hydroxytetrahydrofuran from L-malic acid.[1]

-

Esterification of L-Malic Acid:

-

To a solution of methanol, add thionyl chloride dropwise at a low temperature (e.g., -15 to 0 °C).

-

Add solid L-malic acid to the reaction mixture and allow it to warm to room temperature with stirring until the solid dissolves completely.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

After cooling, neutralize the reaction with a base (e.g., NaHCO₃ solution) and extract the product, L-dimethyl malate, with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Reduction to 1,2,4-Butanetriol:

-

Dissolve the L-dimethyl malate in a suitable alcohol (e.g., ethanol) and add a reducing agent system such as lithium chloride and sodium borohydride.

-

Stir the reaction mixture at room temperature until completion.

-

Acidify the reaction mixture to precipitate inorganic salts, which are then removed by filtration.

-

The filtrate containing 1,2,4-butanetriol is concentrated under reduced pressure.

-

-

Cyclization to (R)-3-Hydroxytetrahydrofuran:

-

To the crude 1,2,4-butanetriol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to a high temperature (e.g., 180-220 °C) to effect cyclization via intramolecular dehydration.

-

The product, (R)-3-hydroxytetrahydrofuran, can be purified by distillation under reduced pressure.

-

Part 2: Conversion to (R)-Tetrahydrofuran-3-carbonitrile

This part involves the conversion of the synthesized (R)-3-hydroxytetrahydrofuran to the target nitrile.

-

Activation of the Hydroxyl Group (Mesylation):

-

Dissolve (R)-3-hydroxytetrahydrofuran in a suitable aprotic solvent (e.g., dichloromethane) and cool in an ice bath.

-

Add a base, such as triethylamine, to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) to the reaction mixture.

-

Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude mesylate.

-

-

Nucleophilic Substitution with Cyanide:

-

Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). Extreme caution must be exercised when handling cyanide salts.

-

Heat the reaction mixture to facilitate the SN2 reaction.

-

After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

The final product, (R)-Tetrahydrofuran-3-carbonitrile, can be purified by vacuum distillation or column chromatography.

-

Applications in Drug Development: A Gateway to Novel Therapeutics

The primary value of (R)-Tetrahydrofuran-3-carbonitrile lies in its role as a precursor to (R)-3-aminotetrahydrofuran, a key pharmacophore in several clinically significant drug candidates. The reduction of the nitrile group to a primary amine is a straightforward and high-yielding transformation, typically achieved through catalytic hydrogenation or with reducing agents like lithium aluminum hydride.

Case Study: Tecadenoson - A Selective A₁ Adenosine Receptor Agonist

(R)-3-aminotetrahydrofuran, derived from (R)-Tetrahydrofuran-3-carbonitrile, is a crucial component of Tecadenoson, a selective A₁ adenosine receptor agonist that was investigated for the treatment of paroxysmal supraventricular tachycardia (PSVT).[6][7]

Mechanism of Action and the Role of the Chiral Moiety:

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play a critical role in various physiological processes.[8] The A₁ subtype is highly expressed in the atrioventricular (AV) node of the heart. Activation of the A₁ adenosine receptor by an agonist like Tecadenoson initiates a signaling cascade that ultimately leads to a decrease in the heart rate.[7]

The (R)-3-aminotetrahydrofuran moiety in Tecadenoson is believed to play a crucial role in its high affinity and selectivity for the A₁ adenosine receptor. While a crystal structure of Tecadenoson bound to the A₁ receptor is not publicly available, molecular modeling studies and structure-activity relationships of related ligands suggest that the tetrahydrofuran ring and the amine group engage in specific hydrogen bonding and van der Waals interactions within the receptor's binding pocket.[9] The stereochemistry at the 3-position is critical for the precise orientation of these interactions, highlighting the importance of using the enantiomerically pure (R)-isomer.

Signaling Pathway of A₁ Adenosine Receptor Activation

The following diagram illustrates the signaling pathway initiated by the binding of an A₁ adenosine receptor agonist, such as Tecadenoson.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. (R)-Tetrahydrofuran-3-carbonitrile, like other organic nitriles, requires careful handling due to its potential toxicity.

-

Toxicity: While specific toxicological data for this compound is limited, organic nitriles as a class can be toxic if swallowed, in contact with skin, or if inhaled.[2][10] The toxicity of some nitriles is attributed to the in vivo metabolic release of cyanide.[11]

-

Handling: Always handle (R)-Tetrahydrofuran-3-carbonitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile under neoprene), a lab coat, and safety goggles.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the Safety Data Sheet (SDS) for (R)-Tetrahydrofuran-3-carbonitrile before use for complete and detailed safety information.

Conclusion: A Building Block for the Future of Medicine

(R)-Tetrahydrofuran-3-carbonitrile stands as a testament to the power of chiral synthesis in modern drug discovery. Its unique combination of a privileged heterocyclic scaffold and a versatile chemical handle has positioned it as a valuable intermediate for the creation of sophisticated, enantiomerically pure therapeutic agents. The case of Tecadenoson exemplifies how the precise stereochemistry of this building block can translate into high selectivity and potent biological activity. As our understanding of complex biological systems deepens, the demand for such well-defined and versatile chiral building blocks will undoubtedly continue to grow, paving the way for the development of safer and more effective medicines.

References

- Peterman, C., & Sanoski, C. A. (2005). Tecadenoson: a novel, selective A1 adenosine receptor agonist. Cardiology in review, 13(6), 315–321.

- Tecadenoson: a novel, selective A1 adenosine receptor agonist. (2005). Cardiology in Review.

- Elzein, E., & Zablocki, J. (2008). A1 Adenosine Receptor Agonists and Antagonists. In Adenosine Receptors in Health and Disease (pp. 57-81). Humana Press.

-

PubChem. (n.d.). Tecadenoson. Retrieved from [Link]

- Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1–34.

-

PubChem. (n.d.). (S)-Tetrahydrofuran-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of adenosine, fludarabine, and tecadenoson. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Specific rotation – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). A1 Adenosine Receptor Antagonists, Agonists, and Allosteric Enhancers. Retrieved from [Link]

- IJzerman, A. P., van Galen, P. J., & Jacobson, K. A. (1992). Molecular modeling of adenosine receptors. I. The ligand binding site on the A1 receptor. Drug design and discovery, 9(1), 49–67.

- National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11.

- Macogonkosza, M., Przyborowski, J., Klajn, R., & Kwast, A. (2000). Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles. Synlett, 2000(12), 1773–1774.

- Google Patents. (n.d.). Process for the manufacture of 3-oxo-tetrahydrofuran.

- Google Patents. (n.d.). Synthesis of S-(3)-hydroxy tetrahydrofuran.

- van Galen, P. J., & IJzerman, A. P. (1992). Adenosine A1 Receptor and Ligand Molecular Modeling. Drug Development Research, 28(3), 226-231.

- ACS Publications. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor.

-

University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of tetrahydrofuran.

-

Duquesne University. (n.d.). New methods for the synthesis of substituted nitriles. Retrieved from [Link]

- eLife. (2023). Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling. eLife, 12, e85116.

-

National Institutes of Health. (n.d.). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. Retrieved from [Link]

- Luo, F. T., & Jeevanandam, A. (1998). Simple Transformation of Nitrile into Ester by the Use of Chiorotrimethylsilane. Tetrahedron Letters, 39(49), 9455-9456.

-

Cheméo. (n.d.). Chemical Properties of Tetrahydrofuran (CAS 109-99-9). Retrieved from [Link]

-

Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

-

Buchler GmbH. (n.d.). Specific Optical Rotation. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,3-Dimethyl-tetrahydrofuran. Retrieved from [Link]

Sources

- 1. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 4. (R)-Tetrahydrofuran-3-carbonitrile CAS#: 1363378-15-7 [m.chemicalbook.com]

- 5. (S)-Tetrahydrofuran-3-carbonitrile | C5H7NO | CID 44141288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tecadenoson: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tecadenoson | C14H19N5O5 | CID 158795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular modeling of adenosine receptors. I. The ligand binding site on the A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ehs.uci.edu [ehs.uci.edu]

(R)-Tetrahydrofuran-3-carbonitrile molecular weight and formula

An In-Depth Technical Guide to (R)-Tetrahydrofuran-3-carbonitrile: A Key Heterocyclic Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-Tetrahydrofuran-3-carbonitrile, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical utility, and critical role in medicinal chemistry, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of (R)-Tetrahydrofuran-3-carbonitrile

(R)-Tetrahydrofuran-3-carbonitrile, also known as (3R)-oxolane-3-carbonitrile, is a chiral molecule that has garnered substantial attention as a versatile intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its structure uniquely combines two key features highly valued in medicinal chemistry: the tetrahydrofuran (THF) ring and a stereodefined nitrile group.

The THF scaffold is a privileged motif found in numerous FDA-approved drugs and natural products, prized for its ability to improve pharmacokinetic properties.[2][3] The nitrile functional group is far more than a simple synthetic handle; it acts as a crucial pharmacophore, capable of participating in hydrogen bonding and serving as a bioisostere for hydroxyl or carboxyl groups, thereby modulating a compound's interaction with biological targets.[4] The specific (R)-enantiomer is critical for creating enantiomerically pure compounds, allowing for precise three-dimensional interactions with chiral biological systems like enzymes and receptors.[1]

This guide will explore the synthesis, reactivity, and application of this molecule, providing the technical depth required to leverage its full potential in a research and development setting.

Core Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is the foundation of its effective application. The key quantitative data for (R)-Tetrahydrofuran-3-carbonitrile are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO | [5][6][7] |

| Molecular Weight | 97.12 g/mol | [5][6][7] |

| CAS Number | 1363378-15-7 | [5][6] |

| IUPAC Name | (3R)-oxolane-3-carbonitrile | [5] |

| Boiling Point | 207.4 ± 33.0 °C (Predicted) | [6] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [6] |

| Topological Polar Surface Area | 33 Ų | [5] |

| Canonical SMILES | N#C[C@H]1CCOC1 | [5] |

Synthesis and Stereocontrol: Accessing the Chiral Scaffold

The synthesis of substituted tetrahydrofurans is a well-established field, with numerous strategies available.[8] For nitrile-substituted THFs, one efficient method involves a phase-transfer catalysis (PTC) reaction. The general approach allows for the construction of the heterocyclic ring from acyclic precursors.

A common and efficient synthesis method involves a liquid/liquid phase-transfer catalysis (PTC) addition-cyclization of 4-chlorobutyronitrile with non-enolizable aldehydes.[1][9] The stereochemistry at the 3-position is often established from a chiral starting material or through asymmetric catalysis, ensuring the production of the desired (R)-enantiomer.

Below is a generalized workflow illustrating a synthetic strategy. The choice of a chiral auxiliary or catalyst in the initial steps is paramount for establishing the (R)-stereocenter.

Chemical Reactivity: A Versatile Synthetic Intermediate

The true power of (R)-Tetrahydrofuran-3-carbonitrile lies in its utility as a synthetic building block. The nitrile group is a versatile functional handle that can be transformed into other valuable moieties, enabling diverse downstream applications.[1]

-

Reduction to Amine: The nitrile can be readily reduced to a primary amine, (R)-3-aminomethyl-tetrahydrofuran, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine is a common building block for amides, sulfonamides, and other structures prevalent in pharmaceuticals. The related (R)-3-aminotetrahydrofuran is also a valuable synthon.[10]

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, (R)-Tetrahydrofuran-3-carboxylic acid. This opens pathways to esters, amides, and other acid derivatives.

-

Addition Reactions: Organometallic reagents (e.g., Grignards) can add to the nitrile to form ketones after hydrolysis.

This chemical versatility allows for the strategic incorporation of the chiral THF motif into a wide range of target molecules.

Role in Drug Development and Medicinal Chemistry

The incorporation of (R)-Tetrahydrofuran-3-carbonitrile into drug candidates is a strategic decision driven by the favorable properties of its constituent parts.

The Tetrahydrofuran (THF) Scaffold

The THF ring is a proven structural element in drug design.[2] It often serves as a P2 ligand in HIV protease inhibitors, where its oxygen atom can act as a hydrogen bond acceptor, and its defined stereochemistry ensures optimal fitting into the enzyme's active site.[11] Its inclusion can enhance aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogues. The U.S. Food and Drug Administration (FDA) has approved multiple THF-containing drugs for a variety of clinical diseases.[2][3]

The Nitrile Pharmacophore

The nitrile group is a potent and versatile pharmacophore.[4] Its strong dipole and ability to act as a hydrogen bond acceptor allow it to mimic hydroxyl or carboxyl groups, which are frequently involved in key binding interactions with protein targets.[4] This bioisosteric replacement can be used to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, replacing a halogen with a nitrile can reduce lipophilicity and improve ligand efficiency.[4]

Analytical Characterization

Confirming the identity and purity of (R)-Tetrahydrofuran-3-carbonitrile is essential. Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure and stereochemistry. Specific spectral data for this compound is publicly available.[12]

-

Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular weight and formula.

-

Chiral Chromatography (HPLC or GC): Essential for determining the enantiomeric excess (ee) to ensure the compound is enantiomerically pure.

Safety and Handling

(R)-Tetrahydrofuran-3-carbonitrile and its racemic mixture are classified as hazardous materials and must be handled with appropriate care.

-

Hazard Classification: The racemic compound is labeled as "Danger" with hazard statements indicating it is toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331).[1]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate protective gloves when handling this compound.[13]

-

Handling Procedures: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13][14] Avoid inhalation of vapors and contact with skin and eyes.[14] Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before use.[13][14][15][16]

Conclusion

(R)-Tetrahydrofuran-3-carbonitrile is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its combination of a stereodefined, pharmaceutically-proven heterocyclic scaffold and a versatile, pharmacologically-active nitrile group makes it an invaluable building block for the synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to rationally design and develop next-generation drug candidates with improved efficacy and pharmacokinetic profiles.

References

-

(3R)-3-isocyanotetrahydrofuran | C5H7NO | CID 98729446. PubChem. [Link]

-

Material Safety Data Sheet Tetrahydrofuran. Vastani. [Link]

-

Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles. ISTA Research Explorer. [Link]

-

Tetrahydrofuran - Safety Data Sheet. Carl ROTH. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]

-

Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Guangzhou Kangyang Chemical Co., Ltd.. [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). [Link]

- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. National Institutes of Health (NIH). [Link]

-

Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

-

(R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. (R)-Tetrahydrofuran-3-carbonitrile CAS#: 1363378-15-7 [m.chemicalbook.com]

- 7. (3R)-3-isocyanotetrahydrofuran | C5H7NO | CID 98729446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles [research-explorer.ista.ac.at]

- 10. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (R)-Tetrahydrofuran-3-carbonitrile(1363378-15-7) 1H NMR spectrum [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. vastanichem.com [vastanichem.com]

- 15. actylislab.com [actylislab.com]

- 16. carlroth.com [carlroth.com]

Spectroscopic Data of (R)-Tetrahydrofuran-3-carbonitrile: A Technical Guide

Introduction to (R)-Tetrahydrofuran-3-carbonitrile and its Spectroscopic Characterization

(R)-Tetrahydrofuran-3-carbonitrile is a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, comprising a tetrahydrofuran ring and a nitrile functional group, presents a unique spectroscopic fingerprint that is crucial for its identification and quality control. The molecular formula is C₅H₇NO, with a molecular weight of 97.12 g/mol .[1][2] The chirality at the C3 position is a key feature for its application in stereoselective synthesis.

The spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of this molecule. This guide will delve into the theoretical and practical aspects of each of these techniques as they apply to (R)-Tetrahydrofuran-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (R)-Tetrahydrofuran-3-carbonitrile, both ¹H and ¹³C NMR are essential for confirming its structure. It is important to note that standard NMR techniques do not differentiate between enantiomers; therefore, the spectra for the (R)- and (S)-enantiomers, as well as the racemate, are expected to be identical. Chiral discrimination via NMR typically requires the use of chiral solvating agents or chiral derivatizing agents, which is beyond the scope of this standard characterization guide.[3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of (R)-Tetrahydrofuran-3-carbonitrile is expected to show a complex pattern of overlapping multiplets due to the diastereotopic nature of the protons on the tetrahydrofuran ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropic effect of the nitrile group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H3 | ~ 3.3 - 3.5 | Multiplet | - |

| H2 (2H) | ~ 3.8 - 4.2 | Multiplet | - |

| H4 (2H) | ~ 2.2 - 2.5 | Multiplet | - |

| H5 (2H) | ~ 3.9 - 4.3 | Multiplet | - |

Causality Behind Expected Chemical Shifts:

-

H2 and H5 Protons: These protons are adjacent to the electron-withdrawing oxygen atom, which deshields them, causing them to appear at a lower field (higher ppm) compared to the other methylene protons.

-

H3 Proton: This methine proton is directly attached to the carbon bearing the electron-withdrawing nitrile group, which also deshields it.

-

H4 Protons: These protons are the most shielded in the ring, and therefore are expected to appear at the highest field (lowest ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For (R)-Tetrahydrofuran-3-carbonitrile, four distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~ 25 - 35 |

| C2 | ~ 68 - 72 |

| C4 | ~ 30 - 40 |

| C5 | ~ 65 - 70 |

| CN | ~ 118 - 122 |

Causality Behind Expected Chemical Shifts:

-

C2 and C5: These carbons are bonded to the electronegative oxygen atom, resulting in significant deshielding and a downfield chemical shift.

-

C3 and C4: These are standard sp³ hybridized carbons in a five-membered ring.

-

CN: The carbon of the nitrile group has a characteristic chemical shift in the 110-125 ppm range.[4]

Experimental Protocol for NMR Data Acquisition

An effective and self-validating protocol for acquiring high-quality NMR spectra of (R)-Tetrahydrofuran-3-carbonitrile is crucial.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (R)-Tetrahydrofuran-3-carbonitrile.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Integrate the ¹H NMR signals to determine the relative number of protons for each signal.

-

Reference the spectra to the internal standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In (R)-Tetrahydrofuran-3-carbonitrile, the key functional groups are the nitrile (C≡N) and the ether (C-O-C).

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretch | 2240 - 2260 | Medium to Sharp |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |

| C-O-C | Asymmetric Stretch | 1050 - 1150 | Strong |

Causality Behind Expected Absorptions:

-

Nitrile (C≡N) Stretch: The triple bond of the nitrile group is strong and results in a characteristic, sharp absorption in a relatively clean region of the mid-IR spectrum.[4]

-

C-H Stretch: The stretching vibrations of the C-H bonds on the sp³ hybridized carbons of the tetrahydrofuran ring will appear just below 3000 cm⁻¹.

-

Ether (C-O-C) Stretch: The C-O single bond stretch in cyclic ethers like tetrahydrofuran gives rise to a strong and prominent absorption band in the fingerprint region.[2]

Experimental Protocol for IR Data Acquisition

For a liquid sample like (R)-Tetrahydrofuran-3-carbonitrile, several sampling techniques can be employed.

Step-by-Step Methodology (Neat Liquid on Salt Plates):

-

Sample Preparation:

-

Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to form a thin liquid film between the plates.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FTIR spectrometer is clean.

-

Acquire a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the salt plates with the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the key absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For (R)-Tetrahydrofuran-3-carbonitrile, electron ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 97, corresponding to the molecular weight of the compound. The intensity of this peak may be weak due to the facile fragmentation of the cyclic ether.

-

Key Fragmentation Pathways:

-

Loss of HCN (m/z 70): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule.

-

α-Cleavage: Cleavage of the bonds adjacent to the oxygen atom is a characteristic fragmentation pattern for ethers. This can lead to the loss of radicals and the formation of stable oxonium ions.

-

Ring Opening and Fragmentation: The tetrahydrofuran ring can undergo ring-opening followed by further fragmentation, leading to a complex pattern of smaller ions.

-

Diagram of a Plausible Fragmentation Pathway:

Caption: Plausible EI-MS fragmentation of (R)-Tetrahydrofuran-3-carbonitrile.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology (GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of (R)-Tetrahydrofuran-3-carbonitrile in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Set the GC parameters (e.g., column type, temperature program) to achieve good separation of the analyte from the solvent and any impurities.

-

Set the MS parameters, including the mass range to be scanned and the ionization energy (typically 70 eV).

-

-

Data Acquisition:

-

Inject the sample into the GC. The compound will be separated on the column and then enter the MS source.

-

The mass spectrometer will record the mass spectra of the eluting components.

-

-

Data Analysis:

-

Identify the peak corresponding to (R)-Tetrahydrofuran-3-carbonitrile in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of (R)-Tetrahydrofuran-3-carbonitrile. By understanding the underlying principles of these spectroscopic techniques and applying them to the known structural features of the molecule, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a robust framework for obtaining high-quality data. While experimentally verified spectra from peer-reviewed literature remain elusive, the information presented here serves as a valuable resource for scientists and professionals working with this and related chiral building blocks.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NIST. Tetrahydrofuran. In NIST Chemistry WebBook. [Link]

-

NIST. Tetrahydrofuran. In NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

-

ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

-

Organic Syntheses. Furan, 3-hydroxy-1,2,3,4-tetrahydro. [Link]

-

PubChem. (S)-Tetrahydrofuran-3-carbonitrile. [Link]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [Link]

-

NIH. Optical Enantiodifferentiation of Chiral Nitriles - PMC. [Link]

-

ACS Publications. Exploring the Chiral Match–Mismatch Effect in the Chiral Discrimination of Nitriles | Analytical Chemistry. [Link]

-

ACS Publications. Optical Enantiodifferentiation of Chiral Nitriles | Organic Letters. [Link]

Sources

Synthesis of chiral tetrahydrofuran derivatives

An In-Depth Technical Guide to the Synthesis of Chiral Tetrahydrofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran (THF) ring system is a privileged scaffold, prominently featured in a vast array of natural products and pharmaceuticals, including lignans, polyether antibiotics, and acetogenins.[1][2] The specific stereochemistry of substituents on the THF ring is often critical to biological activity, making the development of stereoselective synthetic methods a paramount objective in medicinal chemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the core modern strategies for constructing these valuable chiral motifs. It delves into the mechanistic underpinnings and practical applications of key methodologies, including catalytic asymmetric cycloetherifications, cycloaddition reactions, biocatalytic approaches, and chiral pool synthesis. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a robust resource for scientists engaged in the synthesis of complex, biologically active molecules.

Introduction: The Central Role of Chiral Tetrahydrofurans

The structural significance of the chiral tetrahydrofuran moiety cannot be overstated. From the potent antitumor activity of the annonaceous acetogenins to the therapeutic efficacy of drugs like Eribulin, the precise three-dimensional arrangement of atoms around the five-membered oxygen heterocycle is fundamental to molecular function.[1] Consequently, the synthesis of polysubstituted THFs with high levels of diastereo- and enantiocontrol is a persistent challenge and a focal point of extensive research.

Historically, strategies often relied on substrate control, where the stereochemistry of an acyclic precursor dictates the outcome of the cyclization. While effective, this approach can necessitate lengthy synthetic sequences. Modern synthetic chemistry has ushered in an era of catalyst-controlled reactions, where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product from a prochiral substrate. This guide will explore the most powerful and versatile of these contemporary strategies.

Core Synthetic Strategies: A Mechanistic Overview

The construction of chiral THF rings can be broadly categorized into several key approaches. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

Asymmetric Cycloetherification: Forging the C-O Bond

The most direct route to a THF is the intramolecular cyclization of a linear precursor containing a hydroxyl group. The challenge lies in controlling the stereochemistry of this ring-closing event.

a) Metal-Catalyzed Cycloetherification

Transition metals, particularly palladium, have proven exceptionally versatile for catalyzing the formation of C-O bonds.

-

Palladium-Catalyzed Allylic Alkylation: This powerful method involves the intramolecular reaction of a hydroxyl group with a π-allylpalladium complex generated from an allylic acetate or carbonate. The stereochemical outcome can be controlled through the use of chiral phosphine ligands. A key advantage is the ability to generate either the cis- or trans-THF unit from the same precursor simply by changing the enantiomer of the chiral ligand.[5][6] These reactions typically proceed with high diastereoselectivity, forming both C-C and C-O bonds in some variations.[7][8]

-

Wacker-Type Cyclizations: Palladium catalysts can also mediate the intramolecular attack of an alcohol onto an alkene (oxa-Wacker reaction). This approach is effective for the cyclization of unsaturated alcohols, forming the THF ring with concomitant functionalization.[7]

-

Other Metals (Pt, Au, Co): Platinum and gold catalysts are effective in activating alkenes and allenes toward nucleophilic attack by a tethered alcohol.[9] Cobalt-catalyzed methods, such as the Hartung-Mukaiyama cyclization, are particularly useful for accessing 2-alkyl-substituted THFs from γ-hydroxy olefins.[2]

b) Organocatalytic Cycloetherification

In the last two decades, organocatalysis has emerged as a formidable tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. For THF synthesis, bifunctional catalysts are particularly prominent.

-

Mechanism of Action: Catalysts such as cinchona-alkaloid-derived thioureas operate through a dual-activation mechanism.[10] The thiourea moiety activates the α,β-unsaturated ketone (the Michael acceptor) via hydrogen bonding, while the tertiary amine base activates the hydroxyl group (the nucleophile), bringing them into close proximity within a chiral environment to facilitate a highly enantioselective intramolecular oxy-Michael addition.[9][10]

-

Advantages: This approach is highly practical, often requiring low catalyst loadings and proceeding at ambient temperatures with excellent enantioselectivities.[10] It represents a straightforward method for accessing chiral THFs from readily available ε-hydroxy-α,β-unsaturated ketones.[10]

Workflow: Major Synthetic Pathways to Chiral THFs

Caption: General overview of synthetic routes to chiral THFs.

Cycloaddition and Annulation Reactions

These methods construct the THF ring by forming multiple carbon-carbon or carbon-oxygen bonds in a single, often stereocontrolled, step.

-

[3+2] Cycloadditions: A common strategy involves the reaction of a three-atom component with a two-atom component. For example, rhodium-catalyzed reactions of diazo compounds with aldehydes and activated alkenes can generate carbonyl ylides, which then undergo a [3+2] cycloaddition to form the THF ring.[7]

-

Palladium-Catalyzed Asymmetric Allylic Cycloaddition: This efficient method combines readily available vinyl epoxides and β-keto enol ethers. A palladium catalyst coordinated by a chiral phosphine ligand facilitates the reaction, producing highly functionalized THF acetals bearing three stereocenters with excellent enantio- and diastereoselectivity.[11]

Biocatalysis and Kinetic Resolution

Nature's catalysts—enzymes—offer unparalleled stereoselectivity under mild, environmentally benign conditions.[12] For THF synthesis, they are primarily used in kinetic resolution processes.

-

Enzymatic Kinetic Resolution (EKR): This technique is applied to a racemic mixture of a THF precursor, typically an alcohol or an ester. An enzyme, most commonly a lipase (e.g., Candida antarctica Lipase B, CAL-B) or an esterase, selectively catalyzes the transformation of one enantiomer while leaving the other untouched.[12][13]

-

Hydrolysis: A racemic ester is treated with a lipase in an aqueous buffer. The enzyme hydrolyzes one enantiomer to the corresponding alcohol, leaving the other enantiomer as unreacted ester.

-

Transesterification: A racemic alcohol is treated with a lipase and an acyl donor (e.g., vinyl acetate). The enzyme acylates one enantiomer, leaving the other as the unreacted alcohol.

-

-

Advantages and Limitations: EKR is a powerful method for obtaining compounds with very high enantiomeric excess (>99% ee).[14] The primary limitation is a theoretical maximum yield of 50% for each of the separated enantiomers. However, the operational simplicity and exceptional selectivity often make it a highly attractive strategy.[12]

Workflow: Enzymatic Kinetic Resolution (EKR)

Caption: General workflow for Enzymatic Kinetic Resolution.

Chiral Pool Synthesis

This strategy leverages the inherent chirality of readily available natural products, such as carbohydrates. L-arabinose, for instance, an abundant waste product from the sugar industry, can be selectively dehydrated to form a chiral THF on a multi-gram scale without the need for protecting groups, providing a sustainable and cost-effective starting point for more complex derivatives.[15]

Radical-Mediated Cyclizations

Modern photoredox catalysis has revitalized the use of radical reactions in synthesis. Visible-light-mediated deoxygenation of monoallylated 1,2-diols can generate alkyl radicals that undergo intramolecular 5-exo-trig cyclization to furnish chiral THFs. This method features inexpensive starting materials and a sustainable, halogen-free activation of the hydroxyl group.[16][17]

Comparative Analysis of Core Strategies

The selection of a synthetic route depends on a careful evaluation of multiple factors. The following table provides a comparative summary of the discussed strategies.

| Strategy | Key Advantages | Key Limitations | Typical Stereoselectivity |

| Pd-Catalyzed Cyclization | High diastereoselectivity, good functional group tolerance, convergent.[7][8] | Cost and toxicity of palladium, ligand sensitivity. | High (up to >20:1 dr).[8] |

| Organocatalytic Cyclization | Metal-free, operationally simple, mild conditions, high enantioselectivity.[9][10] | Substrate scope can be limited to activated systems (e.g., enones). | Excellent (often >90% ee).[18] |

| Biocatalytic Resolution | Exceptional enantioselectivity (>99% ee), mild and green conditions.[12][14] | 50% maximum theoretical yield for each enantiomer, requires screening of enzymes. | Excellent (>99% ee).[14] |

| Chiral Pool Synthesis | Cost-effective, utilizes renewable feedstocks, defined absolute stereochemistry.[15] | Limited to the structural and stereochemical diversity of the starting material. | Substrate-dependent. |

| Photoredox Radical Cyclization | Mild conditions, sustainable activation, good for complex scaffolds.[16][17] | May require specialized photoreactor setups, potential for side reactions. | Moderate to good diastereoselectivity. |

Field-Proven Experimental Protocols

To provide a practical context, two detailed protocols representing powerful modern strategies are described below.

Protocol 1: Organocatalytic Asymmetric Cycloetherification

This protocol is adapted from the work of Asano and Matsubara on the synthesis of chiral THF rings using a bifunctional Cinchona-alkaloid-thiourea catalyst.[10]

Reaction: Asymmetric intramolecular oxy-Michael addition of an ε-hydroxy-α,β-unsaturated ketone.

Materials:

-

ε-hydroxy-α,β-unsaturated ketone (1.0 eq)

-

Cinchona-alkaloid-thiourea catalyst (e.g., catalyst 3c from the reference, 1-5 mol%)

-

Cyclopentyl methyl ether (CPME) as solvent (0.1 M concentration)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ε-hydroxy-α,β-unsaturated ketone (e.g., 0.2 mmol).

-

Add the Cinchona-alkaloid-thiourea catalyst (e.g., 0.002 mmol, 1 mol%).

-

Add anhydrous cyclopentyl methyl ether (CPME) (2.0 mL) via syringe.

-

Stir the reaction mixture at ambient temperature (e.g., 25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantioenriched tetrahydrofuran product.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Causality: The use of CPME as a solvent was found to be optimal for achieving high enantioselectivity.[10] The bifunctional catalyst is crucial; it simultaneously activates the enone electrophile and the alcohol nucleophile, organizing them within its chiral scaffold to direct the stereochemical outcome of the ring closure.[10]

Protocol 2: Enzymatic Kinetic Resolution (EKR) of a (Tetrahydrofuran-2-yl)acetate

This protocol is a general representation based on established methodologies for lipase-catalyzed hydrolysis.[12][19]

Reaction: Lipase-catalyzed enantioselective hydrolysis of a racemic ester.

Materials:

-

Racemic (tetrahydrofuran-2-yl)acetate (1.0 eq)

-

Immobilized Lipase (e.g., Novozym 435 - immobilized CAL-B)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Toluene or MTBE (as a co-solvent to improve solubility)

-

Standard laboratory glassware, pH meter, magnetic stirrer or shaker incubator

Procedure:

-

To a flask, add the racemic (tetrahydrofuran-2-yl)acetate (e.g., 1 mmol).

-

Add the phosphate buffer (e.g., 10 mL) and the organic co-solvent (e.g., 2 mL).

-

Adjust the pH of the mixture to the desired value (e.g., 7.5) if necessary.

-

Add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Stir the suspension vigorously or place it in a shaker incubator at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by taking small aliquots over time. The conversion can be analyzed by Gas Chromatography (GC) or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the product and the remaining starting material.

-

When ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Separate the resulting mixture of the unreacted ester and the product alcohol by silica gel column chromatography.

-

Determine the ee of both the recovered ester and the alcohol product by chiral GC or HPLC.

Causality: The lipase enzyme possesses a chiral active site that preferentially binds and catalyzes the hydrolysis of one enantiomer of the ester much faster than the other. Stopping the reaction at 50% conversion is a critical self-validating step; at this point, ideally, one has consumed nearly all of the reactive enantiomer, leaving the unreactive one behind in high optical purity.

Conclusion and Future Outlook

The synthesis of chiral tetrahydrofuran derivatives has advanced significantly, moving from classical substrate-controlled methods to highly efficient and selective catalyst-controlled transformations. Metal catalysis, organocatalysis, and biocatalysis now form the pillars of a robust synthetic arsenal, each offering distinct advantages in terms of scope, selectivity, and sustainability.

The future of this field will likely focus on several key areas:

-

Discovery of New Catalytic Systems: The development of novel catalysts, particularly those based on earth-abundant and non-toxic metals, will continue to be a priority.

-

Chemo- and Biocatalytic Cascades: Integrating enzymatic steps with chemical catalysis in one-pot sequences will provide highly efficient pathways to complex molecules from simple precursors.[20]

-

Flow Chemistry: The use of continuous-flow reactors can offer improved reaction times, safety, and scalability for many of the catalytic processes described.[16]

-

Sustainable Feedstocks: Expanding the use of chiral pool starting materials derived from biomass will be crucial for developing greener and more economical syntheses.[15]

For researchers in drug discovery, a deep understanding of these varied synthetic strategies is essential for the rational design and efficient production of novel therapeutic agents built around the vital chiral tetrahydrofuran core.

References

-

Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261–290. Available at: [Link]

-

Zhang, T., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology. Available at: [Link]

-

Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. Available at: [Link]

-

Dhodda, R., & Gurrala, S. R. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(11), 5027–5033. Available at: [Link]

-

Belusa, V. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. Available at: [Link]

-

Kinner, A., et al. (2024). Highly Stereoselective Biocatalytic One-Pot Synthesis of Chiral Saturated Oxygen Heterocycles by Integration of a Biosynthetic Heterocyclase into Multiple-Enzyme Cascades. ACS Catalysis. Available at: [Link]

-

Liu, Z., et al. (2023). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. ResearchGate. Available at: [Link]

-

Zhang, Z., et al. (2022). Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β‑Keto Enol Ethers. Organic Letters, 24(29), 5429–5434. Available at: [Link]

-

Balha, M., & Pan, S. C. (2019). Organocatalytic asymmetric synthesis of highly substituted tetrahydrofuran. ResearchGate. Available at: [Link]

-

Asano, K., & Matsubara, S. (2011). Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts. Journal of the American Chemical Society, 133(42), 16711–16713. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Organic Chemistry Portal. Available at: [Link]

-

D'Arrigo, P., et al. (2009). Scheme 4. Enzymatic kinetic resolution of 8. Reagents and conditions... ResearchGate. Available at: [Link]

-

Strieth-Kalthoff, F., et al. (2017). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Chemistry – A European Journal, 23(42), 10036-10040. Available at: [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. Available at: [Link]

-

Delgado-Pérez, C., & Fernández-Pérez, L. (2017). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 15(7), 203. Available at: [Link]

-

D'Arrigo, P., et al. (2009). Preparative scale enzymatic resolution reactions. ResearchGate. Available at: [Link]

-

Trost, B. M., & Rey, J. (2012). Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. Organic Letters, 14(22), 5632–5635. Available at: [Link]

-

Niidu, A., et al. (2009). . ARKIVOC, 2009(14), 39-52. Available at: [Link]

-

Strieth-Kalthoff, F., et al. (2017). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. PubMed. Available at: [Link]

-

Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

-

Johnston, C. P., et al. (2016). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Angewandte Chemie International Edition, 55(45), 14095-14099. Available at: [Link]

-

PETTERSSON, L. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Available at: [Link]

-

Hay, M. B., et al. (2005). Palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes : Scope, limitations, and stereoselectivity. Journal of the American Chemical Society, 127(38), 13453-13463. Available at: [Link]

-

Wang, Z., et al. (2023). Solvent-Controlled Enantioselective Allylic C–H Alkylation of 2,5-Dihydrofuran via Synergistic Palladium/Nickel Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Trost, B. M., & Rey, J. (2012). Diastereoselective Palladium-Catalyzed Tetrahydrofuran Synthesis. Synfacts, 2013(02), 0190. Available at: [Link]

-

Tanaka, M., et al. (1992). Enzymic preparation of tetrahydrofuran derivatives of high optical purity. Journal of the Chemical Society, Perkin Transactions 1, 153-157. Available at: [Link]

-

Singh-Pillay, A., et al. (2015). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. Available at: [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Biocatalysis in the Pharmaceutical and Biotechnology Industries. Available at: [Link]

-

He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6). Available at: [Link]

Sources

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 5. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Tetrahydrofuran synthesis [organic-chemistry.org]

- 10. Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. repository.tudelft.nl [repository.tudelft.nl]

- 14. researchgate.net [researchgate.net]

- 15. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Navigating the Chiral Landscape: A Technical Guide to (R)-Tetrahydrofuran-3-carbonitrile for Drug Development Professionals

Introduction: The Strategic Importance of (R)-Tetrahydrofuran-3-carbonitrile in Modern Drug Discovery

In the intricate world of pharmaceutical synthesis, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity, efficacy, and safety. Chiral building blocks, molecules with a defined stereochemistry, are the foundational architects of many modern therapeutics.[1][2] Among these crucial intermediates, (R)-Tetrahydrofuran-3-carbonitrile (CAS 133053-33-7) has emerged as a molecule of significant interest. Its rigid tetrahydrofuran scaffold, combined with the versatile nitrile functionality, provides a synthetically valuable synthon for the construction of complex molecular architectures.[3]

The importance of utilizing a single enantiomer, such as the (R)-isomer of tetrahydrofuran-3-carbonitrile, cannot be overstated. Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2] The use of enantiomerically pure starting materials simplifies downstream purification processes and ensures the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, qualifying, and utilizing (R)-Tetrahydrofuran-3-carbonitrile.

Commercial Suppliers and Procurement Considerations

The reliable sourcing of high-purity chiral building blocks is a critical first step in any drug development campaign. A number of reputable chemical suppliers offer (R)-Tetrahydrofuran-3-carbonitrile, typically with purities exceeding 95%. When selecting a supplier, it is crucial to consider not only the quoted purity but also the analytical documentation provided, such as a Certificate of Analysis (CoA) detailing the methods used for purity and enantiomeric excess (ee) determination.

| Supplier | Purity/Grade | Available Quantities | CAS Number |

| Aladdin Scientific Corporation | ≥97% | 100mg, 500mg, 1g, 5g, 10g, 25g | 1363378-15-7[4] |

| ChemScene | 95+% | Inquire for details | 1363378-15-7[5] |

| BLD Pharm | Inquire for details | Inquire for details | 1363378-15-7[6] |

Quality Control and Purity Assessment: A Proactive Approach

Ensuring the enantiomeric purity of (R)-Tetrahydrofuran-3-carbonitrile is a critical quality control step. The presence of the undesired (S)-enantiomer can lead to the formation of diastereomeric impurities in subsequent synthetic steps, which may be difficult to remove and could potentially have off-target biological effects. Therefore, robust analytical methods for determining enantiomeric excess are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) on chiral stationary phases are the most common and reliable techniques for this purpose.[7][8]

Workflow for Chiral Purity Analysis

Caption: A generalized workflow for the quality control analysis of (R)-Tetrahydrofuran-3-carbonitrile, from sample preparation to data analysis and specification comparison.

Detailed Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[9] The choice of a suitable chiral stationary phase (CSP) is critical for achieving baseline resolution between the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.

Experimental Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AS-H, 250 x 4.6 mm, 5 µm) is a suitable starting point for method development.[10]

-

Mobile Phase: A mixture of n-Hexane and a polar modifier such as ethanol or isopropanol is typically used. A common starting condition is a ratio of 90:10 (v/v) n-Hexane:Ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (0.1%) can improve peak shape.[10]

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

-

Column Temperature: The analysis is typically performed at a constant temperature, for example, 25 °C.

-

Detection: UV detection at a wavelength where the molecule absorbs, for instance, 210 nm, is suitable.

-

Sample Preparation: Prepare a dilute solution of (R)-Tetrahydrofuran-3-carbonitrile in the mobile phase or a miscible solvent at a concentration of approximately 1 mg/mL.

-

Injection Volume: Inject 10 µL of the sample solution.

-

Analysis: The retention times of the (R)- and (S)-enantiomers will differ. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [((Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer))] x 100.

Detailed Protocol: Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like (R)-Tetrahydrofuran-3-carbonitrile, chiral GC offers an excellent alternative for determining enantiomeric purity.[8]

Experimental Protocol:

-

Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., beta-cyclodextrin), is required.

-

Carrier Gas: Helium at a constant flow or pressure is typically used.

-

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly employed. The injector and detector temperatures should be optimized to ensure efficient vaporization and detection without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is often necessary to achieve good separation and peak shape. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

Injection Volume: Inject 1 µL of the sample solution.

-

Analysis: As with HPLC, the enantiomeric excess is determined by comparing the integrated peak areas of the two enantiomers.

Applications in Drug Development: A Key Chiral Synthon

The tetrahydrofuran motif is a common structural feature in a number of approved drugs and clinical candidates, valued for its ability to form hydrogen bonds and provide a rigid scaffold.[11] The (R)-configuration of the nitrile at the 3-position of the tetrahydrofuran ring in (R)-Tetrahydrofuran-3-carbonitrile makes it a particularly valuable precursor for the synthesis of complex chiral molecules, especially in the field of antiviral and anticancer agents.

A prominent example of the application of a closely related chiral tetrahydrofuran nitrile is in the synthesis of the antiviral drug Remdesivir. The core of Remdesivir contains a C-nucleoside analogue with a specific stereochemistry at the tetrahydrofuran ring.[12][13] The synthesis of such complex molecules relies on the use of enantiomerically pure starting materials to control the stereochemistry of the final product.

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual synthetic pathway where a chiral tetrahydrofuran derivative serves as a key building block in the construction of a more complex molecule, highlighting the importance of its stereochemistry.

Caption: A conceptual diagram illustrating the role of (R)-Tetrahydrofuran-3-carbonitrile as a starting material in a multi-step synthesis to produce a complex active pharmaceutical ingredient (API) with preserved stereochemistry.

Conclusion

(R)-Tetrahydrofuran-3-carbonitrile is a valuable and versatile chiral building block for the pharmaceutical industry. Its utility in the synthesis of complex and stereochemically defined drug molecules underscores the importance of sourcing high-quality, enantiomerically pure material. A thorough understanding of the analytical techniques required to verify its purity, such as chiral HPLC and GC, is essential for any research or development program utilizing this important intermediate. By implementing robust quality control measures and leveraging the synthetic potential of this molecule, drug development professionals can streamline their synthetic routes and accelerate the discovery of new and effective medicines.

References

-

Aladdin Scientific Corporation. (3R)-oxolane-3-carbonitrile O682724. Labcompare.com. [Link]

-

J&K Scientific LLC. Oxolane-3-carbonitrile, 97% | 14631-44-8. [Link]

-

Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. [Link]

-

The Role of Chiral Building Blocks in Pharmaceutical Synthesis. [Link]

-

Determination of enantiomeric excess. [Link]

-

Hu, T., Zhu, F., Xiang, L., Shen, J., Xie, Y., & Aisa, H. A. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(32), 27516–27522. [Link]

-

Hu, T., Zhu, F., Xiang, L., Shen, J., Xie, Y., & Aisa, H. A. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(32), 27516-27522. [Link]

-

National Center for Biotechnology Information. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. [Link]

-

Cardoza, S., et al. (2023). Multistep Synthesis of Analogues of Remdesivir: Incorporating Heterocycles at the C-1' Position. SciSpace. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 21(4), 429. [Link]

Sources

- 1. aifchem.com [aifchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 8. Determination of enantiomeric excess [ch.ic.ac.uk]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]

- 11. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Tetrahydrofuran: A Comprehensive Technical Guide for Scientific Professionals

Introduction to Tetrahydrofuran: An Indispensable Molecular Scaffold

Tetrahydrofuran (THF), a heterocyclic organic compound with the formula (CH₂)₄O, is a cornerstone of the chemical industry.[1] Its unique properties, including its polarity, aprotic nature, and wide liquid range, make it an exceptionally versatile solvent for a vast array of chemical reactions and industrial processes.[2][3] THF is a colorless, water-miscible organic liquid with a low viscosity.[2] Beyond its role as a solvent, THF is a critical precursor in polymer science, most notably for the production of polytetramethylene ether glycol (PTMEG), a key component in the manufacture of spandex fibers, polyurethanes, and other elastomers.[4] Given its industrial significance, a thorough understanding of its synthesis methods is paramount for researchers, scientists, and professionals in drug development and chemical manufacturing. This guide provides an in-depth exploration of the primary industrial routes to THF, detailing the underlying chemistry, process flows, and critical parameters of each method.